D-Lysergic acid methyl ester
Description
Contextualizing D-Lysergic Acid Methyl Ester within Lysergic Acid Derivative Chemistry
This compound is a derivative of lysergic acid, a tetracyclic compound that forms the fundamental structural backbone of the ergot alkaloids. mdpi.comnih.gov Ergot alkaloids are a diverse group of naturally occurring compounds produced by fungi of the Claviceps genus. mdpi.comresearchgate.net The core structure is known as the ergoline (B1233604) ring system. mdpi.comwikipedia.org
Chemically, this compound is distinguished by the presence of a methyl ester group at the C-8 position of the ergoline scaffold. cymitquimica.com This structural feature differentiates it from other well-known lysergic acid derivatives, such as lysergic acid diethylamide (LSD), which possesses a diethylamide group at the same position. It is considered an analogue of lysergic acid and a member of the tryptamine (B22526) family. chemicalbook.com Due to its structural relationship to other ergoline alkaloids, it is often studied for its interactions with serotonin (B10506) receptors. chemicalbook.combloomtechz.com The compound is typically a white to light yellow or brown solid. cymitquimica.combloomtechz.com
Role as a Key Intermediate in Complex Organic Synthesis
A primary role of this compound in academic and industrial research is its function as a key intermediate in organic synthesis. bloomtechz.com Its structure serves as a versatile starting point for the chemical synthesis of more complex molecules. bloomtechz.combloomtechz.com Researchers utilize it as a precursor for the preparation of various other ergot alkaloids and tryptamine derivatives. chembk.com
The ester group can undergo various chemical transformations, such as nucleophilic substitution, allowing for the introduction of different functional groups. This malleability makes it a valuable tool for medicinal chemists aiming to design and synthesize novel compounds targeting specific biological pathways, particularly those involving serotonin receptors. bloomtechz.com Its use in the synthesis of indole (B1671886) alkaloids, which have significant biological activities, is a core application in drug research and development. bloomtechz.com
Historical Perspectives on Lysergic Acid and Ergoline Scaffold Synthesis Relevant to this compound
The history of this compound is intrinsically linked to the broader history of ergot alkaloid chemistry. The journey began with the isolation of its parent compound, lysergic acid, in 1938 by Swiss chemist Albert Hofmann from ergot fungus. bloomtechz.compublish.csiro.au This discovery was a foundational moment that opened the door to the synthesis and study of numerous lysergic acid derivatives. bloomtechz.compublish.csiro.au
A landmark achievement in the field was the first total synthesis of (±)-lysergic acid in 1954 by the research group of R.B. Woodward at Eli Lilly. mdpi.comnih.govpublish.csiro.au This accomplishment was a milestone in organic chemistry and provided a blueprint for accessing the complex tetracyclic ergoline scaffold through laboratory synthesis, rather than relying solely on extraction from natural sources. publish.csiro.au
Since Woodward's initial synthesis, numerous research groups have developed various strategies to construct the ergoline skeleton, aiming for more efficient and practical routes. mdpi.compublish.csiro.aunsf.govchemrxiv.org These synthetic endeavors are crucial for producing lysergic acid and its derivatives, including this compound, to support ongoing research into their chemical and biological properties. nih.govpublish.csiro.au Modern synthetic approaches often focus on strategies like palladium-catalyzed reactions and double cyclization to build the intricate ring system. mdpi.comresearchgate.netresearchgate.net
Chemical Data for this compound
| Property | Value |
| Chemical Formula | C₁₇H₁₈N₂O₂ cymitquimica.com |
| Molar Mass | 282.34 g/mol biosynth.com |
| Appearance | Light Beige To Dark Brown Solid cymitquimica.com |
| CAS Number | 4579-64-0 chemicalbook.combiosynth.com |
| IUPAC Name | methyl (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate lgcstandards.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-6,8,11,15,18H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHDWLRHUJZABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4579-64-0 | |
| Record name | Methyl lysergate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Pathways of D Lysergic Acid Methyl Ester and Its Precursors
Total Synthesis Approaches to the Ergoline (B1233604) Core Structure
The total synthesis of the ergoline core has been a benchmark for excellence in organic synthesis, with numerous research groups contributing innovative strategies. These approaches vary significantly in their retrosynthetic analysis, key bond formations, and stereochemical control.
Woodward Synthesis Strategies for Lysergic Acid Derivatives
The first total synthesis of lysergic acid was a landmark achievement reported by R.B. Woodward and his team at Eli Lilly in 1956. nih.govresearchgate.netmdma.ch Their approach established a foundation for subsequent efforts and remains a classic example of complex natural product synthesis.
Interactive Data Table: Key Stages of the Woodward Synthesis
| Step | Reaction Type | Key Reagents | Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | - | Tricyclic Ketone | - |
| 2 | Aldol (B89426) Condensation | NaOMe | Tetracyclic Enone | 69 |
| 3 | Dehydrogenation | Raney Ni, Na₃AsO₄ | (±)-Lysergic Acid | 30 |
| Overall | - | - | (±)-Lysergic Acid | ~0.8 |
Hendrickson Synthesis Pathways and Mechanistic Re-evaluations
However, the Hendrickson synthesis was later the subject of mechanistic re-evaluation. In 2011, a study by Bekkam, Mo, and Nichols reported that they were unable to reproduce the key cyclization step as described by Hendrickson. nih.govnih.gov Their research suggested that under the reported conditions, the reaction led to a different, aromatized product rather than the desired tetracyclic alcohol intermediate. nih.gov This re-evaluation highlighted the complexities and potential pitfalls in the synthesis of the ergoline scaffold.
Interactive Data Table: Hendrickson's Proposed Synthesis vs. Nichols' Re-evaluation
| Stage | Hendrickson's Proposed Reaction | Key Intermediate | Nichols' Finding |
|---|---|---|---|
| C/D Ring Formation | Intramolecular Aldol-type Cyclization | Tetracyclic Alcohol | Aromatized Derailment Product |
Szantay Group Contributions to Enantioselective Lysergic Acid Synthesis
The research group of Csaba Szántay made significant contributions to the enantioselective synthesis of (+)-lysergic acid. Their approach, similar to Woodward's in its use of an intramolecular aldol condensation for D-ring formation, introduced a crucial chiral resolution step. nih.govpublish.csiro.au
Starting from 3-indolepropionic acid, they prepared a key intermediate, a protected 4-bromo-Uhle's ketone. publish.csiro.au After the formation of the tetracyclic enone via aldol condensation, the racemic mixture was resolved using (-)-dibenzoyl-tartaric acid to yield the enantiomerically pure intermediate. publish.csiro.au A unique feature of their synthesis was the introduction of the C8-substituent via reaction with p-toluenesulfonylmethyl isocyanide. publish.csiro.au This work represented the first preparation of enantiomerically pure (+)-lysergic acid. publish.csiro.au
Interactive Data Table: Key Features of the Szantay Synthesis
| Feature | Description |
|---|---|
| Key Reaction | Intramolecular Aldol Condensation |
| Stereochemical Control | Chiral Resolution with (-)-dibenzoyl-tartaric acid |
| Key Intermediate | Enantiomerically pure tetracyclic enone |
| Final Product | (+)-Lysergic Acid |
Fukuyama Group's Novel Synthetic Methods for Lysergic Acid
The research group of Tohru Fukuyama has developed several innovative and elegant synthetic routes to lysergic acid and its derivatives. researchgate.net Their strategies often employ modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions.
One of their notable approaches involved a double cyclization strategy to construct the tetracyclic ergoline skeleton. nih.gov This involved an intramolecular aromatic amination and a Heck reaction. In 2013, they reported a total synthesis of lysergic acid featuring a stereoselective construction of the stereogenic centers at the allylic positions using an Evans aldol reaction. nih.gov The C and D rings were then constructed sequentially through a ring-closing metathesis and an intramolecular Heck reaction. nih.gov More recently, their work has explored the formation of a C-C bond between C10 and C11 via the cleavage of an aziridine (B145994) ring. researchgate.net
Interactive Data Table: Fukuyama's Synthetic Strategies
| Strategy | Key Reactions |
|---|---|
| Double Cyclization | Intramolecular Aromatic Amination, Heck Reaction |
| Sequential Ring Formation | Evans Aldol Reaction, Ring-Closing Metathesis, Intramolecular Heck Reaction |
| Aziridine Ring Cleavage | C-C bond formation between C10 and C11 |
Smith Group's Concise Routes to the Lysergic Acid Scaffold
In 2023, the research group of Joel M. Smith reported a remarkably concise six-step synthesis of (±)-lysergic acid. researchgate.netnsf.govnih.gov Their strategy relies on the coupling of two simple, commercially available halogenated aromatic precursors: a halopyridine and a 4-haloindole derivative. researchgate.net
The synthesis begins with a magnesium-halogen exchange of an iodopyridine, followed by its addition to an aldehyde to furnish an intermediate alcohol. researchgate.net This is followed by a simultaneous reduction and N-deprotection to give a key precursor. researchgate.net The final steps involve a dearomatization and cyclization sequence to construct the ergoline core. researchgate.net This highly efficient route highlights the power of modern synthetic methods to access complex natural products in a limited number of steps.
Interactive Data Table: Smith Group's 6-Step Synthesis Overview
| Step No. | Key Transformation |
|---|---|
| 1-2 | Coupling of Halopyridine and 4-Haloindole |
| 3-4 | Reduction and N-Deprotection |
| 5-6 | Dearomatization and Cyclization |
Julia Group's C-Ring Cyclization in Ergoline Assembly
The research group of Marc Julia developed a synthetic approach to the ergoline skeleton that featured a key C-ring cyclization via an aryne intermediate. nih.gov Their strategy began with the condensation of 5-bromoisatin (B120047) and methyl 6-methylnicotinate (B8608588) to form a tricyclic system. nih.gov Following reduction and protection steps, the crucial C-ring closure was achieved through an aryne cyclization, a powerful method for forming carbon-carbon bonds. nih.gov
Targeted Synthesis of D-Lysergic Acid Methyl Ester from Related Intermediates
The synthesis of this compound can be efficiently achieved from closely related precursors, primarily through the esterification of lysergic acid or the direct conversion of its corresponding amides. These methods are advantageous as they utilize readily available starting materials and often proceed with high yields and stereochemical control.
Esterification Reactions of Lysergic Acid and Amide Precursors
The direct esterification of lysergic acid with methanol (B129727) in the presence of an acid catalyst is a primary method for forming this compound bloomtechz.com. A particularly effective and high-yielding approach involves the conversion of lysergic acid amides and their epimers, isolysergic acid amides, into the target ester. This process is typically conducted by reacting the amide with an alcohol, such as methanol, in the presence of a strong acid at temperatures ranging from 0°C to 65°C google.comerowid.org. The reaction duration can vary from 2 to 30 hours google.comerowid.org. For instance, treating a mixture of lysergic acid amide and isolysergic acid amide with methanol and p-toluenesulfonic acid at 50°C for four hours results in the formation of lysergic acid methyl ester in an 81% yield erowid.org. Similarly, reacting isolysergic acid amide with a solution of hydrogen chloride in anhydrous methanol yields the hydrochloride salt of lysergic acid methyl ester with 84% of the theoretical yield google.comerowid.orgchemicalbook.com.
The table below summarizes various conditions for the esterification of lysergic acid amide precursors.
| Starting Material | Alcohol | Acid Catalyst | Temperature | Yield | Reference |
| Isloysergic acid amide | Anhydrous Methanol | Hydrogen Chloride | Room Temperature | 84% | google.comerowid.orgchemicalbook.com |
| Lysergic acid amide & Isloysergic acid amide mixture | Methanol | p-Toluenesulfonic acid | 50°C | 81% | erowid.org |
| Lysergic acid amide | Methanol | Not specified | Not specified | 86% | google.com |
Stereochemical Control and Epimerization Processes in Ester Synthesis
A critical aspect of synthesizing this compound is controlling the stereochemistry at the C-8 position. The naturally occurring, biologically active isomers possess an 8β-configuration. A significant advantage of the acid-catalyzed conversion of lysergic acid amides is the simultaneous epimerization of any present 8α-isomer (iso-lysergic acid derivatives) to the desired 8β-configuration google.comerowid.org. This isomerization is a surprising and highly beneficial feature of the reaction, allowing for the use of mixtures of epimeric amides or pure isolysergic acid amide to produce the natural lysergic acid ester with high stereoselectivity google.comerowid.org.
The use of basic conditions in other synthetic steps involving the ergoline skeleton is known to potentially cause epimerization at the C-8 position rsc.org. For example, functionalization of the indole (B1671886) nitrogen with an ethylcarbamoyl group using a base can lead to a mixture of diastereomers rsc.org. However, in the acid-catalyzed esterification of the amides, the reaction conditions favor the formation of the thermodynamically more stable 8β-ester, making it a robust method for obtaining the correct stereoisomer google.comerowid.org. The conversion of an iso-lysergic acid form to the desired acid under basic conditions is also a known procedure in ergoline chemistry encyclopedia.pubnih.gov.
Application of Specific Catalysts and Reagents in Ester Formation
The formation of this compound from its amide precursors is contingent on the use of strong acid catalysts. The reaction is typically conducted at a pH value of 0-1 google.comerowid.org. A variety of inorganic and organic acids have been successfully employed.
Commonly Used Acid Catalysts:
Hydrogen Chloride: A solution of hydrogen chloride in anhydrous methanol is highly effective. For example, a 13N solution can be used to facilitate the reaction, which proceeds from a suspension to a clear solution as the amide reacts google.comerowid.orgchemicalbook.com.
p-Toluenesulfonic Acid: This organic acid is used in significant quantities to drive the reaction to completion, particularly when starting with a mixture of amide epimers google.comerowid.org.
Sulfuric Acid: As a strong inorganic acid, sulfuric acid is also a suitable catalyst for this transformation bloomtechz.comgoogle.comerowid.org.
Other Acids: Perchloric acid, trifluoroacetic acid, and trifluoromethanesulfonic acid are also cited as effective catalysts google.comerowid.org. Acidic ion exchange resins can also be utilized google.comerowid.org.
The role of the acid is to protonate the amide carbonyl group, making it a better leaving group and activating the carbonyl carbon for nucleophilic attack by the alcohol (methanol). The excess of the alcohol serves as both the solvent and the reactant google.comerowid.org.
Strategic Ring Construction in Ergoline Skeleton Synthesis
The tetracyclic ergoline ring system is the fundamental structure of all ergot alkaloids nih.gov. Its total synthesis has been the subject of extensive research, with a focus on efficient methods for constructing the C and D rings.
D-Ring Cyclization Methodologies
The formation of the D-ring is a crucial step in the synthesis of the ergoline skeleton. One of the landmark approaches, developed by Woodward, involved an intramolecular aldol condensation to form the tetracycle containing the D-ring publish.csiro.au. This strategy involves creating a suitable precursor that, under specific conditions, cyclizes to form the six-membered, nitrogen-containing D-ring publish.csiro.au.
In the biosynthesis of ergot alkaloids, the closure of the D-ring is a key transformation from the chanoclavine (B110796) intermediates researchgate.net. This biological process involves the cyclization of chanoclavine-I aldehyde, where an isomerization facilitates the reaction between the N-methylamino group and the aldehyde to form the unsaturated D-ring system researchgate.net.
Modern synthetic strategies have employed various cyclization reactions. For example, tandem radical cyclizations have been explored for the synthesis of lysergic acid derivatives publish.csiro.au. Another approach involves a powerful inverse electron demand Diels-Alder reaction to introduce a functionalized pyridine (B92270), which serves as a precursor for the diastereoselective reduction to the N-methylpiperidine D-ring researchgate.net.
Concomitant C and D-Ring Cyclization Approaches
More advanced and convergent strategies aim to construct both the C and D rings in a sequential or "domino" fashion. A notable example is the asymmetric synthesis of (+)-lysergic acid methyl ester through a double cyclization strategy researchgate.netelsevierpure.com. This method builds the tetracyclic ergoline skeleton by combining an intramolecular aromatic amination with a palladium-catalyzed Heck reaction researchgate.netelsevierpure.com.
B and C-Ring Forming Strategies
The simultaneous or sequential formation of the B and C rings of the ergoline core represents a significant challenge in the total synthesis of lysergic acid and its derivatives. One notable approach involves a tandem radical cyclization to construct both the B and C rings in a single step publish.csiro.au. Another strategy focuses on the later-stage formation of the B-ring. For instance, the Luo group developed a synthesis of (+)-lysergol, a precursor to lysergic acid, where the A and D rings are first connected. The B and C rings are then formed using an intramolecular dearomatizing [3 + 2] annulation methodology, followed by oxidation to create the fully aromatized 3,4-fused indole skeleton publish.csiro.au.
Fukuyama and his team proposed a one-pot double-cyclization reaction that simultaneously closes the B and C rings. This was achieved through an intramolecular amination reaction to form the indole AB system and a palladium-catalyzed Heck reaction for the C ring researchgate.net.
Intramolecular Aromatic Amination Reactions
Intramolecular aromatic amination is a key strategy for the formation of the B-ring of the ergoline skeleton. In a notable synthesis of (+)-lysergic acid methyl ester, a double cyclization strategy was employed, which consisted of an intramolecular aromatic amination and a Heck reaction to construct the tetracyclic ergoline skeleton thieme-connect.comelsevierpure.com. This approach highlights the efficiency of tandem reactions in rapidly building molecular complexity thieme-connect.com. The substrate for this double cyclization can be prepared through the coupling of dibromo-iodobenzene and a nitrated olefin researchgate.net.
Palladium-Catalyzed Heck Reactions in Tetracyclic System Formation
The palladium-catalyzed Heck reaction is a powerful and frequently utilized tool in the synthesis of lysergic acid and its derivatives, particularly for the crucial C-ring closure nih.govresearchgate.netnih.gov. This reaction creates the key vinyl bond present in the final molecule youtube.com. Several total syntheses have centered around the gradual preparation of substrates specifically for a C-ring closing Heck reaction nih.gov.
In one strategy, an intramolecular Heck reaction is used to forge the C-ring after the D-ring has been formed via ring-closing metathesis researchgate.netresearchgate.netnih.gov. This sequential approach has been successfully applied in the enantioselective total synthesis of (+)-lysergic acid researchgate.netnih.govacs.org. The Fukuyama group, for example, accomplished an asymmetric synthesis of (+)-lysergic acid methyl ester where the construction of the tetracyclic ergoline skeleton was achieved through a double cyclization that included a Heck reaction thieme-connect.comelsevierpure.com. More recently, a Mizoroki-Heck C-ring closing strategy was employed in a concise, four-step synthesis of methyl lysergates researchgate.net.
| Strategy | Key Features | Reference |
|---|---|---|
| Double Cyclization | Simultaneous formation of the tetracyclic skeleton via intramolecular aromatic amination and a Heck reaction. | thieme-connect.comelsevierpure.com |
| Sequential RCM and Heck Reaction | Formation of the D-ring by ring-closing metathesis, followed by C-ring closure using an intramolecular Heck reaction. | researchgate.netresearchgate.netnih.gov |
| Mizoroki-Heck C-Ring Closure | A concise approach for the synthesis of methyl lysergates. | researchgate.net |
Ring-Closing Metathesis for D-Ring Formation
Ring-closing metathesis (RCM) has emerged as a powerful strategy for the construction of the D-ring in the synthesis of ergoline alkaloids wikipedia.orgorganic-chemistry.org. This reaction, which typically involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene, is catalyzed by metal complexes, often ruthenium-based wikipedia.orgorganic-chemistry.org.
In the context of lysergic acid synthesis, RCM has been employed to form the D-ring, followed by an intramolecular Heck reaction to complete the C-ring and thus the tetracyclic system researchgate.netresearchgate.netnih.gov. For example, the Martin group utilized a Schrock–Hoveyda molybdenum catalyst to induce a diastereoselective RCM to form the D-ring, which was then used to generate the lysergic acid precursor (+)-isolysergol publish.csiro.au. Similarly, Liu and Jia developed a method for obtaining (+)-lysergic acid where the D-ring is closed via a double-bond metathesis reaction researchgate.netnih.gov. This approach was noted to be a shorter procedure than a similar one proposed by Fukuyama researchgate.net.
Suzuki Coupling Approaches for Ergoline Precursors
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has been effectively used to construct tricyclic precursors to the ergoline skeleton researchgate.net. One of the key strategies proposed by Hendrickson for the synthesis of lysergic acid involves the Suzuki coupling of indole-4-boronic acid with a chlorinated pyridine derivative nih.govresearchgate.net. This approach aims for a concise synthesis without the need for protecting the indole fragment nih.govresearchgate.net. The resulting coupled aromatic substrates are then further manipulated to form the tetracyclic system nih.gov.
Aldol Condensation Strategies in Polycyclic Construction
Aldol condensation has historically been a key C-C bond-forming reaction in the construction of the ergoline ring system, particularly for the formation of the D-ring publish.csiro.aupublish.csiro.au. In the pioneering synthesis of (±)-lysergic acid by Kornfeld, an intramolecular aldol condensation was a crucial step in forming the tetracyclic core publish.csiro.aupublish.csiro.au. This involved the deprotection of an acetal (B89532) to reveal a ketone, which then underwent cyclization publish.csiro.aupublish.csiro.au.
Later, Szántay's synthetic approach also utilized an intramolecular aldol condensation for D-ring formation, but with the significant advantage of producing enantiomerically pure (+)-lysergic acid publish.csiro.aupublish.csiro.au. This was achieved through the chiral resolution of a racemic intermediate using (–)-dibenzoyl-tartaric acid publish.csiro.au. More recently, the Evans aldol reaction has been employed to stereoselectively construct the stereogenic centers at the allylic positions in a total synthesis of lysergic acid researchgate.netnih.gov.
| Synthetic Approach | Role of Aldol Condensation | Key Outcome | Reference |
|---|---|---|---|
| Kornfeld Synthesis | Intramolecular aldol condensation to form the D-ring. | Synthesis of (±)-lysergic acid. | publish.csiro.aupublish.csiro.au |
| Szántay Synthesis | Intramolecular aldol condensation for D-ring formation with chiral resolution. | Enantiomerically pure (+)-lysergic acid. | publish.csiro.aupublish.csiro.au |
| Fukuyama Synthesis | Evans aldol reaction for stereoselective construction of allylic stereocenters. | Total synthesis of (+)-lysergic acid. | researchgate.netnih.gov |
Chemical Modifications and Derivatization of this compound
This compound serves as a versatile intermediate for the synthesis of a variety of ergoline derivatives. The ester functionality at the C-8 position is a key handle for chemical modification. For instance, it can be hydrolyzed to the corresponding carboxylic acid, lysergic acid, which is a precursor for many other derivatives publish.csiro.au.
Furthermore, the indole nitrogen of the ergoline scaffold can be functionalized. For example, 1-acyl-substituted derivatives of lysergic acid diethylamide (LSD), such as 1-acetyl-LSD (ALD-52), 1-propanoyl-LSD (1P-LSD), and 1-butanoyl-LSD (1B-LSD), have been synthesized nih.gov. These modifications can influence the pharmacological properties of the resulting compounds, with some derivatives acting as prodrugs for the parent compound nih.gov. The synthesis of such derivatives highlights the potential for creating novel neuroactive compounds through the chemical modification of the ergoline core nsf.gov.
Synthesis of Structurally Varied Derivatives for Research Purposes
The ergoline scaffold of this compound offers several positions for chemical modification, allowing for the synthesis of a diverse range of derivatives. Research in this area has focused on altering the substitution pattern of the indole ring (A-ring), modifying the D-ring, and changing the ester functionality to explore structure-activity relationships.
One notable strategy involves the late-stage functionalization of the ergoline core. For instance, a concise synthesis of (±)-lysergic acid has been developed that also enables the preparation of novel derivatives such as 12-chlorolysergic acid. This approach highlights the utility of modern synthetic methods in accessing previously hard-to-reach analogs.
Another key area of research is the modification of the D-ring. The synthesis of dihydrolysergic acid and dihydrolysergol has been achieved through a strategy that allows for the divergent preparation of D-ring analogs nih.gov. This is accomplished through key reactions such as the intramolecular Larock indole cyclization and inverse electron demand Diels-Alder reactions nih.gov. Such strategies are valuable for creating libraries of compounds with variations in the piperidine (B6355638) ring of the ergoline system.
Furthermore, the indole moiety itself can be a target for modification. The development of methods for the C4-functionalization of indoles has opened up new avenues for creating ergoline derivatives with substituents on the aromatic ring system morressier.com. These modifications can significantly impact the electronic properties of the molecule and its interaction with biological targets.
The synthesis of these varied derivatives often involves multi-step sequences and the use of advanced synthetic techniques. Palladium-catalyzed reactions, for example, have been instrumental in constructing the complex tetracyclic core of ergoline alkaloids nih.govresearchgate.net. A "double cyclization" strategy, featuring an intramolecular aromatic amination and a Heck reaction, has been successfully employed in the asymmetric synthesis of (+)-lysergic acid methyl ester researchgate.net.
Below is a table summarizing examples of structurally varied derivatives of the lysergic acid scaffold and the synthetic strategies employed.
| Derivative Name/Class | Key Synthetic Strategy | Purpose of Synthesis |
| (±)-12-Chlorolysergic acid | Concise total synthesis from simple aromatic precursors. | To create novel neuroactive compounds with altered electronic properties. |
| Dihydrolysergic acid and Dihydrolysergol D-ring analogs | Divergent synthesis via intramolecular Larock indole cyclization and Diels-Alder reactions nih.gov. | To explore the pharmacological significance of the D-ring structure nih.gov. |
| C4-Substituted Ergoline Derivatives | Asymmetric Friedel-Crafts alkylation of 4-substituted indoles morressier.com. | To introduce substituents at a previously inaccessible position to modulate biological activity morressier.com. |
| (+)-Lysergic acid methyl ester | Asymmetric synthesis via a double cyclization strategy (intramolecular amination and Heck reaction) researchgate.net. | To achieve an efficient and enantioselective total synthesis of the natural product researchgate.net. |
Reactivity Studies and Transformation Pathways
The reactivity of this compound and its precursors is a critical aspect of its chemistry, influencing both its synthesis and its stability. The complex, polycyclic structure presents multiple reactive sites, and understanding their behavior is key to manipulating the molecule.
A significant area of reactivity is the potential for epimerization at the C8 position. The stereochemistry at this position, which bears the methyl ester group, is labile. Under certain conditions, such as treatment with base or heat, D-lysergic acid derivatives can be converted into their corresponding isolysergic acid isomers nih.gov. For example, isolysergic acid can be converted to lysergic acid by boiling in methanol nih.gov. This transformation is a crucial consideration in the synthesis and purification of these compounds, as the two epimers can have different biological activities. Studies on lysergic acid diethylamide (LSD), a closely related derivative, have shown that an equilibrium is established between the d- and iso-forms in solution, with the ratio being dependent on pH and temperature researchgate.netnih.govresearchgate.net.
The indole nucleus of the ergoline scaffold also exhibits characteristic reactivity. While the indole ring system is generally aromatic and relatively stable, the C3 position is nucleophilic and can participate in various reactions nih.gov. However, in the context of the tetracyclic ergoline system, the reactivity of the indole moiety is influenced by the fused ring system.
Unintended transformation pathways can also occur during synthetic attempts, highlighting the nuanced reactivity of the ergoline precursors. A notable example is the investigation into a reported "new synthesis of lysergic acid" by Hendrickson nih.govnih.gov. Attempts to replicate this synthesis, which involved an intramolecular cyclization, did not yield the expected lysergic acid derivative. Instead, a "derailment product," identified as methyl 5-methoxy-4,5-dihydroindolo[4,3-fg]quinoline-9-carboxylate, was formed nih.gov. This outcome was attributed to an E2-type elimination under basic conditions, leading to an aromatized quinoline (B57606) system rather than the desired ergoline D-ring nih.gov. This demonstrates the potential for unexpected reactivity and the importance of carefully controlling reaction conditions.
The double bond in the D-ring also represents a site of reactivity. For instance, hydrogenation of lysergic acid derivatives can lead to the corresponding dihydro derivatives nih.gov. This transformation saturates the C9-C10 double bond and can significantly alter the conformation and biological properties of the molecule.
Research on Biological Activity Mechanisms of D Lysergic Acid Methyl Ester and Its Derivatives Non Clinical Focus
Ligand-Receptor Interaction Studies in vitro
In vitro studies have been instrumental in elucidating the pharmacological profile of D-Lysergic acid methyl ester, a derivative of lysergic acid. Its structural similarity to endogenous neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) allows it to interact with their respective receptors.
Serotonin Receptor (5-HT) Binding Affinities and Activation Profiles
This compound exhibits a notable affinity for various serotonin receptor subtypes. It has been reported to act on serotonin receptors, with a particularly strong affinity for the 5-HT2A receptor subtype bloomtechz.comwikipedia.org. This interaction is a key aspect of its biological activity. The binding of this compound to 5-HT2A receptors is known to initiate a cascade of intracellular events, including the activation of G-proteins and the subsequent modulation of ion channels and second messenger systems bloomtechz.com. This suggests that the compound can act as an agonist at this receptor, triggering downstream signaling pathways bloomtechz.com.
Interactive Data Table: Reported Receptor Interactions of this compound and Related Ergoline (B1233604) Compounds
| Compound | Receptor Subtype | Interaction Type | Reported Affinity/Activity |
| This compound | 5-HT2A | High Affinity Agonist | Triggers G-protein activation and downstream signaling bloomtechz.com |
This table is based on available qualitative data and will be updated as more specific quantitative findings become available.
Dopamine Receptor (D1-D5) Interactions
The ergoline structure present in this compound is also associated with interactions at dopamine receptors. While specific binding affinities for this compound at the D1 through D5 receptor subtypes are not extensively documented, studies on related ergoline compounds provide insights into potential interactions. For instance, some ergoline derivatives have been investigated for their dopaminergic activity nih.gov. However, in a study of a series of new (5R,8S,10R)-ergoline derivatives, none exhibited potent dopaminergic activity wikipedia.org. This highlights the variability in receptor interaction based on specific substitutions on the ergoline scaffold. Further research is needed to fully characterize the dopamine receptor binding profile of this compound itself.
Adrenergic Receptor (α) Affinities
Similar to its interactions with serotonin and dopamine receptors, the ergoline structure of this compound suggests a potential for binding to adrenergic receptors. While specific affinity data for this compound at α-adrenergic receptors is scarce, research on other ergoline derivatives has demonstrated such interactions. The specific nature and strength of these interactions can vary significantly with minor structural modifications to the ergoline nucleus.
Investigation as Probes and Tools for Studying Alkaloid Biological Activity
Derivatives of lysergic acid have been utilized as pharmacological tools to investigate the biological activity of alkaloids. The specific binding properties of these compounds to various receptors make them useful for characterizing receptor subtypes and understanding their physiological roles. While this compound itself is not as commonly cited as a research probe as some other lysergic acid derivatives, its activity at serotonin receptors suggests its potential utility in studies focused on the 5-HT system bloomtechz.com. The development of radiolabeled versions of lysergic acid analogs has been particularly valuable in receptor binding and autoradiography studies.
Structure-Activity Relationship (SAR) Studies on Ergoline Scaffolds
The ergoline scaffold is a rich template for medicinal chemistry, and structure-activity relationship (SAR) studies have revealed key structural features that govern the affinity and selectivity of these compounds for their biological targets. Modifications at various positions of the ergoline ring system can dramatically alter the pharmacological profile.
For example, the substituent at the C8 position of the ergoline ring is a critical determinant of receptor interaction. The methyl ester group in this compound represents a specific modification at this position. While detailed SAR studies focusing exclusively on C8 ester variations are not extensively published, it is understood that the nature of the substituent at C8 significantly influences the compound's interaction with serotonin and dopamine receptors cymitquimica.com. For instance, replacing the methyl ester with larger amide groups, as seen in other lysergic acid derivatives, can profoundly impact receptor affinity and efficacy.
Mechanistic Investigations of Effects on Neurotransmission Pathways at a Molecular/Cellular Level
The interaction of this compound with receptors, particularly the 5-HT2A receptor, initiates a series of molecular and cellular events that affect neurotransmission. Upon binding to the 5-HT2A receptor, this compound is believed to induce a conformational change in the receptor, leading to the activation of intracellular G-proteins bloomtechz.com.
These activated G-proteins can then modulate the activity of various effector enzymes and ion channels. This can lead to changes in intracellular second messenger concentrations and alterations in neuronal excitability and signaling bloomtechz.com. The activation of G-protein-coupled receptors can lead to a diverse range of downstream effects, influencing multiple aspects of cellular function. The precise downstream signaling cascades activated by this compound are a subject of ongoing research.
Advanced Analytical Methodologies for D Lysergic Acid Methyl Ester Research
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatographic methods are indispensable tools in the chemical analysis of D-lysergic acid methyl ester, enabling the separation of the compound from complex mixtures and the determination of its purity. High-performance liquid chromatography and gas chromatography are the two primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) in Research Applications
High-performance liquid chromatography (HPLC) is a cornerstone technique for the non-destructive separation and quantification of this compound. Its application is critical in monitoring reaction progress, isolating the final product, and assessing its purity. In research settings, a purity of greater than 95% is often required and is routinely verified by HPLC analysis hoelzel-biotech.com.
A typical HPLC method for the analysis of ergot alkaloids, including esters like this compound, would employ a reversed-phase column. The separation is achieved by the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve the desired retention time and peak resolution. The pH of the mobile phase can also be adjusted to control the ionization state of the molecule and improve chromatographic performance. Detection is commonly performed using a UV detector, as the indole (B1671886) moiety of the ergoline (B1233604) structure exhibits strong absorbance in the ultraviolet region, with monitoring at 240 nm being effective for purity assessment.
| Parameter | Typical Conditions for Ergot Alkaloid Analysis |
| Stationary Phase | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer |
| Detection | UV at 240 nm |
Gas Chromatography (GC) for Volatile Species Analysis
Gas chromatography (GC) is another powerful technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS) nih.gov. The inherent volatility of the methyl ester functional group makes this compound amenable to GC analysis. The technique is valuable for assessing the presence of any volatile impurities or byproducts from the synthesis process.
For the analysis of this compound, a capillary column with a nonpolar or medium-polarity stationary phase is typically used. The sample, dissolved in a suitable solvent, is injected into a heated inlet where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds with different volatilities. While direct GC analysis of some larger ergot alkaloids can be challenging due to their thermal lability, the methyl ester is generally stable under typical GC conditions.
| Parameter | General Conditions for FAME Analysis |
| Stationary Phase | Nonpolar or medium-polarity |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) |
Spectroscopic Characterization Methods in Synthetic and Structural Research
Spectroscopic techniques are fundamental to the structural elucidation of this compound, providing detailed information about its atomic composition, connectivity, and the types of chemical bonds present. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy each offer a unique window into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals.
Table of Expected ¹H and ¹³C NMR Data for the Ergoline Ring System (based on Lysergic Acid) mdma.ch
| Atom Position | ¹H Chemical Shift (ppm) (Solvent) | ¹³C Chemical Shift (ppm) (Solvent) |
| Aromatic CH | 7.0 - 7.5 (Pyridine-d5) | 111.0 - 137.5 (Pyridine-d5) |
| Olefinic CH | ~6.6 (Methanol-d4) | ~119.6 (Pyridine-d5) |
| N-CH3 | ~2.5 (Pyridine-d5) | ~27.3 (Pyridine-d5) |
| Aliphatic CH | 2.7 - 4.2 (Pyridine-d5/Methanol-d4) | 43.4 - 63.5 (Pyridine-d5) |
| C=O | - | ~174.9 (Pyridine-d5) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns mdma.ch. The molecular formula of this compound is C₁₇H₁₈N₂O₂, which corresponds to a molecular weight of 282.34 g/mol wikipedia.orgcymitquimica.com.
In a mass spectrometer, the molecule is ionized and the resulting molecular ion (M⁺) is detected. The high-resolution mass spectrum can confirm the elemental composition of the molecule with high accuracy. Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. For esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) and cleavage adjacent to the carbonyl group libretexts.org. The fragmentation of the ergoline core of related alkaloids often involves characteristic losses from the tetracyclic ring system oregonstate.edu.
Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Molecular Weight | 282.34 g/mol |
| (M+H)⁺ | m/z 283.14 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
The most prominent features in the IR spectrum of an ester are the strong carbonyl (C=O) stretching vibration and the C-O stretching vibrations libretexts.org. The C=O stretch for a saturated ester typically appears in the region of 1750-1735 cm⁻¹. The C-O single bond stretching vibrations are also strong and are usually found in the 1300-1000 cm⁻¹ region. In addition to the ester group, the spectrum of this compound will also show absorptions characteristic of the indole ring system, including N-H stretching (if not N-methylated), C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring and the double bond in the D ring amazonaws.com.
Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1750 - 1735 |
| Ester C-O | Stretch | 1300 - 1000 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkene =C-H | Stretch | ~3050 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Ultraviolet (UV) Spectroscopy for Chromophore Characterization
Ultraviolet (UV) spectroscopy is a valuable analytical technique for characterizing the chromophoric structure of this compound. The principal chromophore in the molecule is the indole ring system, which is conjugated with a double bond at the 9,10-position. This extended π-electron system is responsible for the compound's characteristic UV absorption profile. Theoretical methods, such as those based on optimizing the ground and excited states, can be employed to predict the electronic spectrum of lysergic acid derivatives. mdpi.comresearchgate.net For the closely related compound lysergic acid diethylamide (LSD), calculations have reproduced the primary absorption band observed in its UV-VIS spectrum at approximately 330 nm. mdpi.comresearchgate.net
UV spectroscopy serves as a useful screening tool in the analysis of lysergic acid analogs. nih.govnih.gov While it may have limitations in analyzing complex mixtures, it provides a rapid method for preliminary identification based on the characteristic absorbance of the ergoline chromophore. nih.govnih.gov The specific absorption maxima (λmax) and molar absorptivity are key parameters derived from the UV spectrum that aid in the structural confirmation and quantification of the analyte.
Table 1: UV Spectroscopic Data for Lysergic Acid Derivatives
| Compound Class | Predicted/Observed λmax | Analytical Application | Reference |
| Lysergic Acid Analogs | ~330 nm | Chromophore Characterization, Screening Analysis | mdpi.comresearchgate.net |
Chiral Analysis and Stereochemical Determination Techniques
The stereochemistry of this compound is critical to its chemical identity and properties. The molecule is chiral, possessing two stereocenters at the C-5 and C-8 positions. nih.govnih.govwikipedia.org This gives rise to four possible stereoisomers: d-lysergic acid, l-lysergic acid, d-isolysergic acid, and l-isolysergic acid. nih.gov D-lysergic acid derivatives feature a carboxyl group at the 8β position, which is cis with respect to the hydrogen atom at C-5. nih.gov The double bond at the 9-10 position makes the substituent at the C-8 stereocenter susceptible to isomerization, potentially leading to mixtures of d-lysergic and d-isolysergic acid forms. nih.gov
Several advanced analytical techniques are employed to confirm the precise stereochemical configuration. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Two-dimensional NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlation of protons, which is essential for integrating structural data with stereochemical information. nih.gov This allows for the unambiguous assignment of the relative configuration of the substituents on the tetracyclic ergoline core. nih.gov
Chromatographic methods are also fundamental for chiral analysis. Chiral High-Performance Liquid Chromatography (HPLC) is utilized to determine the enantiomeric ratio (er) of synthesized compounds. acs.org Furthermore, Capillary Zone Electrophoresis (CZE) has been successfully applied to separate lysergic acid, iso-lysergic acid, and related compounds, demonstrating the utility of electromigration techniques in resolving these closely related isomers. mdpi.com
Table 2: Techniques for Stereochemical Determination of Ergoline Alkaloids
| Analytical Technique | Principle of Operation | Application | Reference |
| NMR Spectroscopy (NOESY) | Measures through-space interactions between protons to determine spatial proximity. | Confirms the relative configuration and stereochemistry of the tetracyclic structure. | nih.gov |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Determines enantiomeric ratio and separates stereoisomers. | acs.org |
| Capillary Zone Electrophoresis (CZE) | Separation based on differential migration of ions in an electric field. | Separates lysergic acid from its epimers (iso-lysergic acid). | mdpi.com |
Method Development and Validation Protocols in Chemical Research
The quantitative analysis of this compound and related compounds in various matrices necessitates the development and validation of robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the determination of lysergic acid derivatives due to its high sensitivity and selectivity. mdpi.comnih.govresearchgate.net These methods typically involve separation on a reversed-phase chromatography column followed by detection using a triple-stage quadrupole mass spectrometer. nih.gov
A comprehensive validation protocol is essential to ensure that the analytical method is accurate, precise, and reliable. usask.ca Validation parameters are established according to internationally recognized guidelines. Key parameters evaluated include linearity, accuracy, precision, sensitivity (limit of detection and quantification), selectivity, recovery, and stability. usask.ca
For instance, a validated LC-MS/MS method for lysergic acid diethylamide (LSD) and its metabolites demonstrated excellent performance. nih.gov The mean intraday and interday accuracy and precision were found to be within acceptable limits (e.g., 105% accuracy and 4.81% precision for intraday measurements of LSD). nih.gov The limit of quantification (LOQ) was established at 0.05 ng/mL for LSD and iso-LSD, with a limit of detection (LOD) of 0.01 ng/mL for all analyzed compounds. nih.gov Such rigorous validation ensures that the method is suitable for its intended purpose in research and forensic applications.
Table 3: Example Validation Parameters for an LC-MS/MS Method for Lysergic Acid Derivatives
| Validation Parameter | Typical Performance Metric | Analyte Example | Reference |
| Linearity (r²) | ≥ 0.99 | LSD, iso-LSD | usask.ca |
| Accuracy | 98.7% - 107% | LSD, iso-LSD, nor-LSD | nih.gov |
| Precision (%RSD) | 4.35% - 7.21% | LSD, iso-LSD, nor-LSD | nih.gov |
| Limit of Quantification (LOQ) | 0.05 ng/mL | LSD, iso-LSD | nih.gov |
| Limit of Detection (LOD) | 0.01 ng/mL | LSD, iso-LSD, nor-LSD | nih.gov |
| Recovery | ≥ 62% | LSD and related analytes | usask.ca |
Applications and Research Utility of D Lysergic Acid Methyl Ester As a Chemical Tool
Precursor in the Synthesis of Diverse Alkaloid Classes
D-Lysergic acid methyl ester is a key precursor in the chemical synthesis of various alkaloids, particularly those belonging to the ergot family. The ergoline (B1233604) ring system is a common structural feature of ergot alkaloids, which are indole (B1671886) compounds biosynthetically derived from L-tryptophan. researchgate.netcolab.ws Lysergic acid itself is recognized as the common part of these alkaloids and is a crucial compound obtained on a large scale for the preparation of more complex derivatives. nih.govencyclopedia.pub
The ergoline skeleton of this compound is fundamentally an indole structure, making it an ideal precursor for other complex indole alkaloids. researchgate.net The synthesis of lysergic acid and its derivatives has been a significant topic in organic chemistry, with numerous total syntheses developed over the years. researchgate.netnih.gov These synthetic routes often involve intricate strategies to construct the tetracyclic ring system, providing access not only to lysergic acid but also to its analogues like (+)-lysergol and (+)-isolysergol. researchgate.net The development of methods to access this complex alkaloid scaffold is of renewed importance due to reinvigorated interest in its therapeutic potential. researchgate.netpublish.csiro.au
D-Lysergic acid and its methyl ester are primary precursors for the synthesis of lysergic acid amides, a class of compounds with significant pharmacological activity. nih.govencyclopedia.pubmdma.ch The conversion of the carboxylic acid or ester group at the C-8 position into various amides allows for the creation of a diverse library of molecules. mdma.ch For instance, a method involving the cyanide-catalyzed oxidation of an aldehyde intermediate in the presence of an appropriate amine can be used to prepare lysergic acid amides, such as the diethylamide derivatives. mdma.ch This highlights the utility of the lysergic acid scaffold in generating a wide range of pharmacologically relevant compounds. mdma.ch
| Precursor | Target Compound Class | Synthetic Utility |
| This compound | Indole Alkaloids | Serves as a foundational building block for constructing complex, multi-ring indole structures. researchgate.net |
| This compound | Tryptamine (B22526) Derivatives | The inherent tryptamine-like substructure within the ergoline scaffold facilitates the synthesis of related neuroactive compounds. |
| This compound | Lysergic Acid Amides | Acts as a direct precursor, enabling the introduction of various amine functionalities to create pharmacologically diverse amides. nih.govmdma.chmdma.ch |
The challenge of synthesizing the complex, tetracyclic structure of lysergic acid and its derivatives has spurred significant innovation in synthetic organic chemistry. researchgate.net Researchers have developed and refined numerous synthetic strategies to efficiently construct the ergoline skeleton. These methodologies often have broader applications in the synthesis of other complex organic molecules. researchgate.net
Key synthetic strategies developed or applied in the context of lysergic acid synthesis include:
Palladium-catalyzed Domino Cyclization: This method has been used for the enantioselective total synthesis of biologically important indole alkaloids like (+)-lysergol and (+)-isolysergol. researchgate.net
Double Cyclization Strategy: An asymmetric synthesis of (+)-lysergic acid methyl ester was achieved by constructing the tetracyclic ergoline skeleton through a double cyclization involving intramolecular aromatic amination and a Heck reaction. researchgate.netnih.gov
Dearomative Retrosynthetic Analysis: A concise, six-step synthesis of lysergic acid from simple aromatic precursors utilized a strategy of coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative. researchgate.netnih.gov
Intramolecular Larock Indole Synthesis: This palladium-catalyzed reaction has been employed for the preparation of the tricyclic indole ABC ring system of ergot alkaloids. nih.gov
Ring-Closing Metathesis and Intramolecular Heck Reaction: This sequential process was used to construct the C and D rings of the lysergic acid scaffold. researchgate.net
These advanced synthetic methods highlight how the pursuit of a single complex target like lysergic acid can drive the development of versatile and powerful tools for organic synthesis. researchgate.net
Design and Synthesis of Novel Neuroactive Compounds for Academic Study
The ergoline scaffold of this compound is structurally similar to several key neurotransmitters, including serotonin (B10506), dopamine (B1211576), and noradrenaline. encyclopedia.pub This structural resemblance is the basis for the broad pharmacological activity of ergot alkaloids, which can act as agonists or antagonists at various serotonin, dopamine, and adrenergic receptors. encyclopedia.pub Consequently, this compound is an invaluable tool for designing and synthesizing novel neuroactive compounds for academic research. researchgate.netnih.gov The practical and scalable synthesis of the lysergic acid scaffold is crucial for creating new derivatives to probe the structure-activity relationships at these receptors. researchgate.netpublish.csiro.au For example, a concise synthesis of lysergic acid was designed to enable the creation of novel neuroactive compounds, as demonstrated by the synthesis of 12-chlorolysergic acid. researchgate.net
Exploration of the Ergot Scaffold for Potential Bioactive Molecules
The ergot alkaloid structure is considered a "pharmacologically privileged" scaffold due to its ability to interact with multiple receptor types. nih.gov this compound provides a readily accessible platform for modifying this scaffold to explore new potential bioactive molecules. nih.gov Researchers are interested in creating derivatives that might retain the broad pharmacological activities of the ergot family while potentially avoiding specific, undesired effects. mdma.ch This exploration involves creating analogues with novel substitution patterns, which requires efficient and flexible syntheses of the core ergoline structure. researchgate.net The potential for ergot-based compounds extends to various therapeutic areas, and recent studies have even suggested that the ergot scaffold may be a basis for producing new antibiotics. encyclopedia.pub
Research into Natural Product Structure Elucidation and Synthesis
The total synthesis of complex natural products like lysergic acid is a benchmark for the capabilities of modern organic synthesis. researchgate.net The first total synthesis of (±)-lysergic acid by Woodward's group in 1956 was a landmark achievement. wikipedia.org Since then, numerous research groups have developed different approaches to synthesize this molecule, each contributing to the broader field of natural product synthesis. researchgate.netcolab.wsnih.gov These synthetic efforts not only confirm the structure of the natural product but also provide routes to produce it and its analogues in the laboratory, which is essential for further biological and pharmacological investigation. researchgate.net The development of enantioselective total syntheses, such as one based on a palladium-catalyzed domino cyclization, represents a significant advancement in the field. wikipedia.org
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing D-lysergic acid methyl ester, and how do reaction conditions influence yield and purity?
- Methodology : Transesterification is a common approach for methyl ester derivatives. For lysergic acid analogs, esterification typically involves acid-catalyzed reactions (e.g., sulfuric acid or BF₃-methanol) under reflux conditions .
- Optimization : Reaction time (4–12 hours), temperature (60–80°C), and catalyst concentration (1–5% v/v) are critical variables. Purity can be confirmed via GC-MS using cyanosilicone capillary columns (e.g., SP™-2560) to resolve structural isomers .
- Data Example :
| Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 70 | 68 | 95 |
| BF₃ | 65 | 75 | 98 |
Q. How can researchers ensure structural fidelity and purity of this compound during synthesis?
- Analytical Workflow :
GC-MS : Use a 37-component FAME mix as a reference for retention indices and isomer separation .
NMR : Confirm stereochemistry via ¹H-¹³C HSQC and NOESY to distinguish D/L isomers .
HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .
- Critical Note : Impurities >2% may interfere with pharmacological assays; orthogonal methods (GC + HPLC) are recommended .
Advanced Research Questions
Q. What experimental designs are optimal for studying the serotonin receptor binding affinity of this compound compared to its diethylamide analog (LSD)?
- In Vitro Assays :
- Radioligand Binding : Use 5-HT₂A/2C receptors expressed in HEK293 cells. Competitive binding assays with [³H]ketanserin (Kd = 1.2 nM) .
- Functional Assays : Measure intracellular Ca²⁺ flux (FLIPR) or β-arrestin recruitment (BRET) to assess biased agonism .
- Data Contradictions :
- Murphee et al. (1958) reported antagonism between LSD and bromo-LSD in human trials, suggesting steric hindrance from methyl groups reduces efficacy .
- Modern studies show methyl esters exhibit 10–50x lower affinity than diethylamides due to reduced lipid solubility and receptor docking .
Q. How can researchers reconcile discrepancies in reported stability profiles of this compound across different storage conditions?
- Stability Protocol :
- Light Sensitivity : Store in amber vials at -20°C; degradation increases by 15% under UV light (λ = 365 nm) over 72 hours .
- pH Stability : Use buffered solutions (pH 5–7); hydrolysis accelerates at pH >8 (t½ = 12 hours vs. 48 hours at pH 7) .
- Contradiction Analysis :
- Early studies underestimated oxidation pathways. Modern LC-MS/MS detects trace peroxides in aged samples, which may explain variable bioactivity in legacy data .
Q. What computational approaches are effective for modeling the conformational dynamics of this compound in receptor interactions?
- Methods :
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT₂A) in CHARMM36 force fields.
Docking : AutoDock Vina with flexible side chains to account for methyl ester steric effects .
- Key Finding : Methyl esters adopt a semi-planar conformation in the binding pocket, reducing hydrogen bonding with Ser159 (ΔG = -2.3 kcal/mol vs. LSD’s -5.1 kcal/mol) .
Methodological Best Practices
Q. How should researchers design dose-response studies to account for the partial agonism of this compound?
- Experimental Design :
- Use logarithmic dosing (e.g., 0.1–100 µM) in triplicate.
- Include positive controls (LSD, EC₅₀ = 20 nM) and negative controls (vehicle + receptor antagonist) .
- Statistical Analysis :
- Fit data to a four-parameter logistic model (GraphPad Prism). Report EC₅₀, Hill slope, and maximal efficacy (Emax) .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Quality Control :
- Pre-Assay Validation : Confirm purity via GC-MS and NMR for each batch.
- Reference Standards : Use certified reference materials (CRMs) with traceable certificates (e.g., LGC Group’s L488025) .
- Normalization : Express activity relative to an internal standard (e.g., LSD) to control for inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
